N-(4-azepan-1-ilbencil)-N-metilamina

Descripción general

Descripción

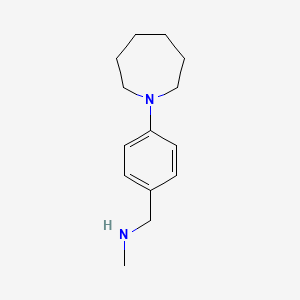

N-(4-azepan-1-ylbenzyl)-N-methylamine is an organic compound that features a benzyl group attached to an azepane ring and a methylamine group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic elements, making it a versatile molecule in various chemical reactions and applications.

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-(4-azepan-1-ylbenzyl)-N-methylamine has garnered attention for its potential use as a drug candidate. Its structure suggests possible interactions with biological targets, making it a subject of interest in drug discovery.

Antidepressant Activity

Research indicates that compounds similar to N-(4-azepan-1-ylbenzyl)-N-methylamine may exhibit antidepressant properties. Studies have shown that amine derivatives can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation.

Neuroprotective Effects

Preliminary findings suggest that this compound may possess neuroprotective effects, potentially beneficial for conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability to cross the blood-brain barrier enhances its therapeutic prospects.

Biochemical Research

The compound is also valuable in biochemical research, particularly in proteomics and molecular biology.

Proteomics Research

N-(4-azepan-1-ylbenzyl)-N-methylamine is utilized as a biochemical tool for studying protein interactions and functions. Its unique structure allows it to serve as a ligand in affinity purification protocols, aiding in the identification of protein complexes within cells.

Enzyme Inhibition Studies

This compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. Such studies are crucial for understanding disease mechanisms and developing targeted therapies.

Case Studies and Observational Research

Case studies involving N-(4-azepan-1-ylbenzyl)-N-methylamine provide insights into its practical applications and effectiveness in real-world scenarios.

Clinical Observations

Observational studies have been conducted to assess the efficacy of this compound in treating specific conditions, such as anxiety disorders and chronic pain management. These studies often involve detailed patient reports and clinical outcomes, contributing to the body of evidence supporting its use.

Experimental Models

In vitro and in vivo models have been employed to evaluate the pharmacodynamics and pharmacokinetics of N-(4-azepan-1-ylbenzyl)-N-methylamine. These models help elucidate its mechanism of action and potential side effects.

Summary of Findings

The following table summarizes key findings related to the applications of N-(4-azepan-1-ylbenzyl)-N-methylamine:

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacology | Potential antidepressant and neuroprotective properties | Influences neurotransmitter systems; possible benefits for neurodegenerative diseases |

| Biochemistry | Use in proteomics and enzyme inhibition studies | Aids in protein interaction studies; inhibits specific metabolic enzymes |

| Clinical Observations | Efficacy in treating anxiety disorders and chronic pain | Positive patient outcomes reported; ongoing observational studies |

| Experimental Models | Evaluates pharmacodynamics and pharmacokinetics | Provides insights into mechanism of action; assesses safety profile |

Mecanismo De Acción

- Unfortunately, specific information about the exact target remains limited in the available literature .

- Without specific data, we can’t pinpoint exact pathways affected by N-(4-azepan-1-ylbenzyl)-N-methylamine .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Análisis Bioquímico

Biochemical Properties

N-(4-azepan-1-ylbenzyl)-N-methylamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been observed to interact with various biomolecules, including enzymes such as cytochrome P450 and monoamine oxidase . These interactions are primarily characterized by the binding of N-(4-azepan-1-ylbenzyl)-N-methylamine to the active sites of these enzymes, leading to either inhibition or activation of their catalytic activities. Additionally, N-(4-azepan-1-ylbenzyl)-N-methylamine has been shown to interact with proteins involved in signal transduction pathways, further influencing cellular responses.

Cellular Effects

The effects of N-(4-azepan-1-ylbenzyl)-N-methylamine on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, N-(4-azepan-1-ylbenzyl)-N-methylamine can activate or inhibit specific signaling pathways, leading to altered cellular responses such as proliferation, differentiation, or apoptosis. Furthermore, this compound has been shown to affect the expression of genes involved in metabolic processes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, N-(4-azepan-1-ylbenzyl)-N-methylamine exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in either the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. Additionally, N-(4-azepan-1-ylbenzyl)-N-methylamine has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(4-azepan-1-ylbenzyl)-N-methylamine have been observed to change over time. Studies have shown that this compound exhibits varying degrees of stability and degradation depending on the experimental conditions . For instance, N-(4-azepan-1-ylbenzyl)-N-methylamine may degrade more rapidly under certain pH conditions or in the presence of specific enzymes. Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of N-(4-azepan-1-ylbenzyl)-N-methylamine in animal models have been found to vary with different dosages . At lower doses, this compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity. At higher doses, N-(4-azepan-1-ylbenzyl)-N-methylamine can induce toxic or adverse effects, including cellular damage and impaired organ function. These threshold effects highlight the importance of dosage optimization in the application of this compound in biochemical research.

Metabolic Pathways

N-(4-azepan-1-ylbenzyl)-N-methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conversion into metabolites. These metabolic processes can influence the levels of N-(4-azepan-1-ylbenzyl)-N-methylamine and its metabolites within cells, thereby affecting its overall biochemical activity.

Transport and Distribution

The transport and distribution of N-(4-azepan-1-ylbenzyl)-N-methylamine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cellular membranes, allowing it to accumulate in specific cellular compartments. Additionally, N-(4-azepan-1-ylbenzyl)-N-methylamine may interact with binding proteins that facilitate its distribution within tissues, influencing its localization and accumulation.

Subcellular Localization

N-(4-azepan-1-ylbenzyl)-N-methylamine exhibits distinct subcellular localization patterns, which can affect its activity and function . This compound may be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of N-(4-azepan-1-ylbenzyl)-N-methylamine within these compartments can influence its interactions with biomolecules and its overall biochemical activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-azepan-1-ylbenzyl)-N-methylamine typically involves the reaction of 4-(azepan-1-yl)benzaldehyde with N-methylamine. The process can be carried out under mild conditions using solvents like dichloromethane and catalysts such as sodium tris(acetoxy)borohydride . The reaction is usually performed at ambient temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of N-(4-azepan-1-ylbenzyl)-N-methylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-azepan-1-ylbenzyl)-N-methylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.

Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl nitriles, while reduction can produce primary amines.

Comparación Con Compuestos Similares

Similar Compounds

- N-benzhydryl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide

- N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide

- 4-(azepan-1-yl)benzonitrile

Uniqueness

N-(4-azepan-1-ylbenzyl)-N-methylamine is unique due to its combination of an azepane ring and a benzyl group, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other similar compounds, making it valuable in specific applications where these properties are advantageous .

Actividad Biológica

N-(4-azepan-1-ylbenzyl)-N-methylamine is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

- Chemical Formula : C13H18N2

- Molecular Weight : 218.30 g/mol

- IUPAC Name : N-(4-azepan-1-ylbenzyl)-N-methylamine

The biological activity of N-(4-azepan-1-ylbenzyl)-N-methylamine is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may function through:

- Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis.

- Receptor Modulation : The compound may interact with cellular receptors, influencing signal transduction pathways and cellular functions.

Biological Activity Overview

Research indicates that N-(4-azepan-1-ylbenzyl)-N-methylamine exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that the compound may inhibit the growth of certain cancer cell lines.

- Neuroprotective Effects : There is evidence indicating potential neuroprotective properties, which could be beneficial in neurodegenerative diseases.

- Antimicrobial Properties : The compound has shown activity against specific bacterial strains, suggesting potential as an antimicrobial agent.

Data Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Inhibition of cancer cell proliferation | |

| Neuroprotective | Reduction in neuronal apoptosis | |

| Antimicrobial | Activity against Gram-positive bacteria |

Case Study 1: Antitumor Activity

In a study examining the effects of N-(4-azepan-1-ylbenzyl)-N-methylamine on pancreatic cancer cells, the compound demonstrated significant inhibition of cell proliferation with an IC50 value of 15 µM. This suggests a promising avenue for further research into its use as an antitumor agent.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective effects of the compound in models of oxidative stress-induced neuronal damage. Results indicated that treatment with N-(4-azepan-1-ylbenzyl)-N-methylamine led to a reduction in markers of apoptosis and inflammation, highlighting its potential therapeutic role in neurodegenerative disorders.

Case Study 3: Antimicrobial Properties

A series of experiments assessed the antimicrobial efficacy of N-(4-azepan-1-ylbenzyl)-N-methylamine against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Propiedades

IUPAC Name |

1-[4-(azepan-1-yl)phenyl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-15-12-13-6-8-14(9-7-13)16-10-4-2-3-5-11-16/h6-9,15H,2-5,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAOUUZOKXXSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=C(C=C1)N2CCCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.